Cas no 445264-60-8 (3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-METHOXY-5-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-PYRIDINE
- 3-Methoxy-5-pyridineboronic acid pinacol ester
- 3-Methoxypyridine-5-boronic acid pinacol ester
- 5-Methoxypyridine-3-boronic acid pinacol ester
- Pyridine,3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- {rtf1ansiansicpg1252deff0{fonttbl{f0fnilfcharset0 MS Sans Serif
- 3-(methyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
- 5-methoxy-3-pyridineboronic acid pinacol ester
- 5-methoxy-pyridin-3-yl-boronic acid pinacol ester
- (3-Methoxypyridin-5-yl)boronic acid pinacol ester
- (5-Methoxypyridin-3-yl)boronic acid pinacol ester
- 2-(5-Methoxypyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Methoxy-5-(pinacolboranato)pyridine
- 5-Methoxy-3-pyridylboronic Acid Pinacol Ester
- 2-(5-Methoxy-3-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 5-Methoxypyridine-3-boronic acid, pinacol ester
- 3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-METHOXY-
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- MDL: MFCD03412068
- Inchi: 1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-10(15-5)8-14-7-9/h6-8H,1-5H3
- InChI Key: HENXUFOAGXNWKH-UHFFFAOYSA-N
- SMILES: O1B(C2C=NC=C(C=2)OC)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 235.13800
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 267
- Topological Polar Surface Area: 40.6
Experimental Properties
- Melting Point: 111.0 to 115.0 deg-C
- Flash Point: 163.3℃
- PSA: 40.58000
- LogP: 1.38940
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2994-1G |
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
445264-60-8 | >98.0%(GC) | 1g |
¥495.00 | 2023-09-07 | |
| Chemenu | CM135623-5g |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
445264-60-8 | 0.95 | 5g |
$70 | 2021-08-05 | |
| Apollo Scientific | OR15595-5g |
5-Methoxypyridine-3-boronic acid, pinacol ester |
445264-60-8 | 98+% | 5g |
£35.00 | 2025-02-19 | |
| Apollo Scientific | OR15595-25g |
5-Methoxypyridine-3-boronic acid, pinacol ester |
445264-60-8 | 98+% | 25g |
£161.00 | 2025-02-19 | |
| ChemScence | CS-D1055-5g |
(3-Methoxypyridin-5-yl)boronic acid pinacol est |
445264-60-8 | ≥98.0% | 5g |
$75.0 | 2022-04-27 | |
| ChemScence | CS-D1055-10g |
(3-Methoxypyridin-5-yl)boronic acid pinacol est |
445264-60-8 | ≥98.0% | 10g |
$150.0 | 2022-04-27 | |
| ChemScence | CS-D1055-25g |
(3-Methoxypyridin-5-yl)boronic acid pinacol est |
445264-60-8 | ≥98.0% | 25g |
$370.0 | 2022-04-27 | |
| Matrix Scientific | 007384-1g |
3-Methoxy-5-pyridineboronic acidpinacol ester, 98% |
445264-60-8 | 98% | 1g |
$82.00 | 2023-09-10 | |
| Matrix Scientific | 007384-5g |
3-Methoxy-5-pyridineboronic acidpinacol ester, 98% |
445264-60-8 | 98% | 5g |
$258.00 | 2023-09-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M844305-5g |
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
445264-60-8 | 98% | 5g |
364.50 | 2021-05-17 |
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Suppliers
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 445264-60-8): An Overview
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 445264-60-8) is a versatile organic compound that has gained significant attention in the fields of chemical synthesis and medicinal chemistry. This compound is a boronic ester derivative of pyridine and is characterized by its unique structural features and reactivity. The presence of the methoxy group and the boronic ester moiety makes it a valuable intermediate in various synthetic pathways, particularly in the development of novel pharmaceuticals and materials.
The chemical structure of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine consists of a pyridine ring with a methoxy substituent at the 3-position and a boronic ester group at the 5-position. The boronic ester functionality is known for its ability to undergo Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biologically active compounds. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters under palladium catalysis.
In recent years, 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been extensively studied for its potential applications in medicinal chemistry. One notable area of research is its use as a building block in the synthesis of pyridine-based drugs. Pyridine derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The methoxy group on the pyridine ring can enhance solubility and metabolic stability, while the boronic ester moiety provides a handle for further functionalization through coupling reactions.
A recent study published in the Journal of Medicinal Chemistry highlighted the use of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the development of novel anticancer agents. The researchers synthesized a series of pyridine-based compounds using this intermediate and evaluated their cytotoxic activity against various cancer cell lines. The results showed that several derivatives exhibited potent antiproliferative effects with low micromolar IC50 values. This study underscores the potential of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a key intermediate in drug discovery efforts.
Beyond medicinal applications, 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has also found utility in materials science. Its ability to undergo efficient coupling reactions makes it suitable for the synthesis of functional polymers and conjugated materials. These materials have applications in areas such as organic electronics and photovoltaics. For instance, researchers at the University of California have used this compound to synthesize conjugated polymers with tunable electronic properties for use in organic solar cells.
The synthesis of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves several steps. One common approach is to start with 3-methoxypyridine and introduce the boronic ester functionality through a series of reactions including bromination and subsequent treatment with bis(pinacolato)diboron. The resulting compound can then be purified using standard techniques such as column chromatography or recrystallization.
The physical properties of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are also noteworthy. It is a solid at room temperature with a melting point ranging from 90 to 92°C. Its solubility profile includes good solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). These properties make it easy to handle and process in laboratory settings.
In terms of safety and handling guidelines for 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan–2–yl)pyridine, it is important to follow standard laboratory practices to ensure safe handling and storage. The compound should be stored in a cool and dry place away from sources of ignition and incompatible materials. Personal protective equipment such as gloves and safety goggles should be worn when handling this compound to prevent skin contact and inhalation.
The future prospects for research involving 3-Methoxy–5–(4,4,5,5–tetramethyl–1,3,2–dioxaborolan–2–yl)pyridine are promising. Ongoing studies are exploring its potential applications in areas such as targeted drug delivery systems and advanced materials science. Additionally, efforts are being made to optimize synthetic routes to improve yield and purity while reducing environmental impact.
In conclusion, 3-Methoxy–5–(4,4,5,5–tetramethyl–1,3,2–dioxaborolan–2–yl)pyridine (CAS No. 445264–60–8) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and reactivity make it an invaluable intermediate for synthetic chemists working on the development of novel drugs and functional materials.
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